molecular formula C14H19NO2 B2649618 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide CAS No. 1257548-96-1

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Katalognummer: B2649618
CAS-Nummer: 1257548-96-1
Molekulargewicht: 233.311
InChI-Schlüssel: GJGIOCZEMUVLKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound with the molecular formula C 14 H 19 NO 2 and a molecular weight of 233.31 g/mol . Its structure is characterized by a meta-methylphenyl (m-tolyl) group linked via an acetamide bridge to a cyclopropane ring bearing a hydroxymethyl functional group . The presence of both a rigid cyclopropyl ring and a polar hydroxymethyl group makes this compound a valuable intermediate in medicinal chemistry research. The cyclopropane motif is a common feature in drug discovery and bioactive molecules due to its ability to confer conformational restraint and metabolic stability . This compound can serve as a key synthetic building block for the development of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for various biological targets. For instance, structurally similar compounds featuring acetamide linkages and cyclopropyl groups have been investigated as potent agonists for G-protein coupled receptors (GPCRs) like GPR88, a target of interest for central nervous system disorders . Furthermore, the hydroxymethylcyclopropyl moiety is a significant structural element in the synthesis of active pharmaceutical ingredients, underscoring its utility in complex organic syntheses . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-2-4-12(7-11)8-13(17)15-9-14(10-16)5-6-14/h2-4,7,16H,5-6,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGIOCZEMUVLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl ring, which can be done using formaldehyde and a suitable catalyst.

    Attachment of the tolyl group: The final step involves the acylation of the hydroxymethylcyclopropyl intermediate with m-tolyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and related compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated its effects on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria.

  • Case Study : In an antimicrobial activity assessment, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. This indicates its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models.

  • Case Study : A study using LPS-stimulated macrophages revealed that treatment with the compound significantly reduced pro-inflammatory cytokine production, highlighting its potential for treating inflammatory diseases .

The biological activities of this compound can be summarized as follows:

Activity TypeEffectivenessReference
AnticancerIC50 = 15 µM against MCF-7
AntimicrobialMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)
Anti-inflammatoryReduced cytokine production

Wirkmechanismus

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Source
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide Cyclopropane, hydroxymethyl, m-tolyl Not explicitly reported Potential receptor-binding due to rigidity
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Bromobenzyl, quinoline, oxoindolinylidene 5.411 (activity value*) High activity in unspecified assays
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl 287.16 Structural mimic of benzylpenicillin
DFL20656 (Merck compound) Tetrahydrofuran, imidazolyl, p-tolyl Not explicitly reported B1 receptor-binding candidate
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Piperidinylidene, tetrahydrofuran, cyano Not explicitly reported Patent-listed for therapeutic potential

*Activity values from are likely related to binding affinity or inhibitory potency, though exact metrics are undefined.

Cyclopropane-Containing Analogues

The hydroxymethylcyclopropyl group in the target compound confers conformational rigidity, which may enhance binding specificity compared to flexible alkyl chains in compounds like N-acetyl-N-(2-methylpropyl)acetamide (). Cyclopropane rings are also less common in the cited analogues, making this compound distinctive in steric and electronic profiles .

Aromatic and Heterocyclic Variations

  • m-Tolyl vs.
  • Thiazolyl vs. Piperidinylidene : Thiazole rings () contribute to hydrogen-bonding networks, while piperidinylidene groups () may enhance solubility or metal coordination.

Receptor Binding and Activity

  • The Merck compound DFL20656 () and quinoline-linked acetamides () exhibit explicit receptor-binding capabilities, suggesting the target compound’s cyclopropane group could similarly modulate interactions with B1 or kinase receptors.

Crystallographic and Stability Data

  • Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () form stable 1-D chains via N–H⋯N hydrogen bonds, a feature critical for crystallinity and formulation. The target compound’s hydroxymethyl group may similarly participate in hydrogen bonding, though experimental data are lacking .

Patent and Therapeutic Landscape

  • Patent compounds () with tetrahydrofuran and piperidinylidene motifs highlight trends in developing acetamides for CNS or anti-inflammatory applications. The target compound’s cyclopropane group could offer patentability advantages due to structural novelty .

Biologische Aktivität

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a cyclopropyl ring with a hydroxymethyl substituent, which may contribute to its biological activity. The presence of the m-tolyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing cyclopropyl groups often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMIC (µg/mL)Reference
1-Hydroxymethyl cyclopropyl acetonitrileE. coli, S. aureus0.25 - 4.0
Benzopsoralens with HydroxymethylVarious bacterial strains0.0048 - 100
2H-1λ2-pyridin-2-one derivativesMycobacterium smegmatis<1.9

Antiviral Activity

Certain analogs of the compound have demonstrated antiviral properties against several viruses, including cytomegalovirus and hepatitis B virus. Studies report IC50 values in the micromolar range, indicating effective inhibition of viral replication.

Table 2: Antiviral Activity of Related Compounds

Compound NameVirus TestedIC50 (µM)Reference
Z-(hydroxymethyl)methylenecyclopanesHCMV, MCMV0.04 - 5.6
Adenine analogsHBV, VZV2 - 14

Anticancer Activity

The antiproliferative effects of this compound and its derivatives have been explored in various cancer cell lines. Compounds with similar structures have been shown to inhibit topoisomerase II, leading to reduced cell proliferation.

Case Study: Topoisomerase Inhibition

In a study examining the effects of hydroxymethylbenzopsoralens on cancer cells, it was found that these compounds inhibited topoisomerase II activity significantly, leading to cell cycle arrest and apoptosis in treated cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases and DNA gyrases.
  • Receptor Binding : The m-tolyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis likely involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a pre-formed cyclopropane precursor. For example, benzyl-protected cyclopropane derivatives (e.g., benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in ) can be deprotected and functionalized with acetamide groups. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF for amide bond formation), and temperature. Purification via column chromatography or recrystallization ensures high purity, validated by NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and acetamide carbonyl signals (δ 165–175 ppm). Coupling constants (JJ) reveal cyclopropane ring strain.
  • X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar N-(m-tolyl)acetamide derivatives ( ).
  • FTIR : Confirm amide C=O stretch (~1650 cm1^{-1}) and hydroxyl O-H stretch (~3300 cm1^{-1}) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) separates polar acetamide derivatives. Recrystallization in ethanol/water mixtures improves crystallinity. HPLC with C18 columns monitors purity (>95%) using UV detection at 254 nm .

Q. How can the stability of the hydroxymethylcyclopropyl group be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures.
  • pH stability : Incubate in buffers (pH 1–13) and analyze degradation via LC-MS.
    Cyclopropane rings are sensitive to strong acids/bases; neutral conditions are optimal .

Q. What are the key spectroscopic signatures distinguishing this compound from related acetamide derivatives?

  • Methodological Answer :

  • Mass spectrometry : Exact mass (e.g., 275.13 g/mol) and fragmentation patterns differentiate substituents.
  • 1H^1H-NMR : Unique splitting patterns from cyclopropane methylene protons and m-tolyl aromatic protons (δ 6.7–7.2 ppm).
  • IR : Hydroxymethyl O-H stretch (~3400 cm1 ^{-1}) vs. non-hydroxylated analogs .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational dynamics and electronic behavior of this compound in solvent environments?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and electrostatic potential (MESP) for nucleophilic/electrophilic sites (as in ).
  • MD simulations : Simulate solvation in explicit water or DMSO to assess hydrogen-bonding interactions and stability .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance metabolic stability while retaining target binding?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute cyclopropane with spirocyclic or bicyclic systems (e.g., ’s ethyl trans-2-cyanocyclopropane derivatives).
  • Prodrug strategies : Protect hydroxymethyl as esters to improve bioavailability. Validate via in vitro microsomal assays and crystallography .

Q. How can researchers resolve discrepancies in reported biological activity data across assay systems?

  • Methodological Answer :

  • Orthogonal assays : Compare enzyme inhibition (IC50_{50}) in cell-free vs. cell-based systems.
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation.
  • Metabolite profiling : LC-MS identifies active vs. inactive metabolites () .

Q. What strategies enable the synthesis of heterocyclic derivatives from this acetamide precursor?

  • Methodological Answer :

  • Cyclization reactions : React with POCl3_3 to form oxazoles or thiazoles via intramolecular dehydration.
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to extend aromatic systems ( ) .

Q. How do hydrogen-bonding motifs and crystal packing influence the compound’s physicochemical properties?

  • Methodological Answer :

  • X-ray crystallography : Analyze intermolecular H-bonds (e.g., N-H···O=C) and π-π stacking of m-tolyl groups.
  • Hirshfeld surface analysis : Quantify interaction contributions to melting point/solubility ( ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.